molecular formula C6H11BN2O3 B13691063 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid

Cat. No.: B13691063
M. Wt: 169.98 g/mol
InChI Key: LXWYQQJPSWGEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid is a boronic acid derivative with a pyrazole ring structure

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 3-methylpyrazole with boronic acid derivatives under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the boronic acid group.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The temperature is maintained at around 60-80°C to ensure optimal reaction rates.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Palladium catalysts are commonly used in these reactions.

    Common Reagents and Conditions: The reactions often require specific catalysts and solvents to proceed efficiently. For example, palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

    Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes by forming a stable complex with the active site.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to changes in cellular function. These pathways are often studied to understand the compound’s potential therapeutic effects.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid can be compared with other boronic acid derivatives:

    Similar Compounds: Compounds such as 3-methylpyrazole-4-boronic acid and 1-(2-hydroxyethyl)-pyrazole-4-boronic acid share structural similarities.

    Uniqueness: The presence of both the hydroxyethyl and methyl groups in this compound provides unique chemical properties, making it more versatile in certain applications compared to its analogs.

Properties

Molecular Formula

C6H11BN2O3

Molecular Weight

169.98 g/mol

IUPAC Name

[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]boronic acid

InChI

InChI=1S/C6H11BN2O3/c1-5-6(7(11)12)4-9(8-5)2-3-10/h4,10-12H,2-3H2,1H3

InChI Key

LXWYQQJPSWGEBM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)CCO)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.